(1-Cyclopropylethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine
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Overview
Description
(1-Cyclopropylethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine is a chemical compound with the molecular formula C12H26N2 and a molecular weight of 198.35 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a dimethylamino group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropylethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine typically involves the reaction of cyclopropyl ethylamine with 3-(dimethylamino)-2,2-dimethylpropyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropylethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
(1-Cyclopropylethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Cyclopropylethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or altering the conformation of target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(1-Cyclopropylethyl)[2-(dimethylamino)-3-ethylpentyl]amine: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Another compound with a dimethylamino group, used primarily as a coupling agent in peptide synthesis.
Uniqueness
(1-Cyclopropylethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine is unique due to its specific combination of a cyclopropyl group and a dimethylamino group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H26N2 |
---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-N',N',2,2-tetramethylpropane-1,3-diamine |
InChI |
InChI=1S/C12H26N2/c1-10(11-6-7-11)13-8-12(2,3)9-14(4)5/h10-11,13H,6-9H2,1-5H3 |
InChI Key |
HKHPAFIDTQYYQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NCC(C)(C)CN(C)C |
Origin of Product |
United States |
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